molecular formula C12H12BrNO B2942316 6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 79208-84-7

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

Cat. No.: B2942316
CAS No.: 79208-84-7
M. Wt: 266.138
InChI Key: ZMPCUZFOHRIVNY-UHFFFAOYSA-N
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Description

6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to the spiro center. This compound is part of the broader class of spirocyclic oxindoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of t-BuOK (1.5 equivalents) in DMSO under an oxygen atmosphere for about 2.5 hours. The reaction mass is then quenched using saturated ammonium chloride and washed with water. The organic layer is separated using ethyl acetate, evaporated, and subjected to column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxindoles or reduction to yield different spirocyclic derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic oxindoles and reduced spirocyclic derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby modulating their levels in the brain .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Bromospiro[cyclopentane-1,3’-indoline]
  • Spiropyrans
  • Spiro pseudo indoxyl derivatives

Uniqueness

6’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one stands out due to its specific bromine substitution, which imparts unique reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of its inhibitory effects on enzymes and potential therapeutic applications.

Biological Activity

6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a potential bromodomain inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The spiro[cyclopentane-1,3'-indolin] framework is known for its ability to interact with various biological targets, particularly in the context of gene regulation and epigenetic modifications.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bromodomains. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene expression.

TargetMechanismEffect
BromodomainsInhibition of acetyl-lysine bindingModulation of gene expression
Histone AcetylationDisruption of chromatin remodelingAltered transcriptional activity

Biological Activity

Research has demonstrated that derivatives of spiro[cyclopentane-1,3'-indolin]-2'-one exhibit potent inhibitory activity against bromodomain-containing proteins. These compounds have been studied for their potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

Case Studies

  • Cancer Therapeutics : A study highlighted that certain derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells.
  • Inflammation : Another investigation focused on the anti-inflammatory properties of these compounds. In vitro assays demonstrated that they could effectively reduce the production of pro-inflammatory cytokines in activated macrophages.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the spirocyclic structure can enhance biological activity. For instance, substituents at specific positions on the cyclopentane ring were found to significantly affect binding affinity to bromodomains.

Table 2: SAR Findings

ModificationPositionBiological Activity
Methyl Group6'Increased potency
Bromo Group5'Enhanced selectivity
Hydroxyl Group2'Improved solubility

Properties

IUPAC Name

6-bromospiro[1H-indole-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPCUZFOHRIVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 3.8 mL, 9.5 mmol) was added dropwise over 30 minutes to a stirred suspension of 6-bromoindolin-2-one (preparation 1, 1.00 g, 4.7 mmol) and N,N,N′,N′-tetramethylethylenediamine (1.42 mL, 9.4 mmol) in tetrahydrofuran (20 mL) at −78° C. The mixture was stirred for 1 hour, then 1,4-diiodobutane (3.11 mL, 23.6 mmol) was added dropwise over 5 minutes. The mixture was warmed to −20° C. over a 1 hour period, was stirred for a further hour at this temperature and was then warmed to room temperature. After 3 hours stirring at room temperature, saturated aqueous ammonium chloride solution was added to the reaction and the mixture was extracted with ethyl acetate. The organic layer was washed with water, brine, dried (MgSO4) and evaporated. Purification of the residue by flash chromatography (10:1 hexanes/ethyl acetate) gave the title compound (0.57 g, 45%) as a pale pink solid.
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

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